molecular formula C12H14N2O4S2 B4087134 2-ethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide

2-ethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide

Cat. No.: B4087134
M. Wt: 314.4 g/mol
InChI Key: MNJKFLNMUDVQCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an ethoxy group, a methylsulfonyl group, and an acetamide moiety attached to the benzothiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced by reacting the benzothiazole derivative with methylsulfonyl chloride in the presence of a base such as triethylamine.

    Ethoxylation: The ethoxy group can be introduced by reacting the intermediate with ethyl iodide in the presence of a base.

    Acetamide Formation: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and methylsulfonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

2-ethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.

    6-methylsulfonylbenzothiazole: A compound with similar structural features but lacking the ethoxy and acetamide groups.

    2-ethoxybenzothiazole: A compound with an ethoxy group but lacking the methylsulfonyl and acetamide groups.

Uniqueness

2-ethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the ethoxy group, methylsulfonyl group, and acetamide moiety allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-ethoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S2/c1-3-18-7-11(15)14-12-13-9-5-4-8(20(2,16)17)6-10(9)19-12/h4-6H,3,7H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJKFLNMUDVQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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